molecular formula C12H14F3N B13620059 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine

2-Methyl-6-(2,3,4-trifluorophenyl)piperidine

Cat. No.: B13620059
M. Wt: 229.24 g/mol
InChI Key: YVWJICINFGWVLJ-UHFFFAOYSA-N
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Description

2-Methyl-6-(2,3,4-trifluorophenyl)piperidine (CAS: 1343814-76-5) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₄F₃N and a molar mass of 229.24 g/mol . The compound features a piperidine ring substituted at the 2-position with a methyl group and at the 6-position with a 2,3,4-trifluorophenyl moiety.

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

2-methyl-6-(2,3,4-trifluorophenyl)piperidine

InChI

InChI=1S/C12H14F3N/c1-7-3-2-4-10(16-7)8-5-6-9(13)12(15)11(8)14/h5-7,10,16H,2-4H2,1H3

InChI Key

YVWJICINFGWVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected to enhance the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(2,3,4-trifluorophenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-6-(2,3,4-trifluorophenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

2-Methyl-6-(2,3,4-trifluorophenyl)piperidine
  • Substituents : Methyl (C-2), 2,3,4-trifluorophenyl (C-6).
2-Methyl-6-(trifluoromethyl)pyridin-3-ylmethanone (CAS: 651006-70-1)
  • Substituents : Trifluoromethyl (pyridine C-6), methyl (pyridine C-2), piperidinyl ketone.
  • Comparison: The pyridine ring is inherently more electron-deficient than phenyl, and the trifluoromethyl group further amplifies this effect. The ketone group introduces polarity, which may improve solubility but reduce membrane permeability compared to the non-ketone target compound .
Alocasia macrorrhiza-Derived Piperidines
  • Example: (2S,3R,6R)-2-methyl-6-(9-phenylnonyl)piperidin-3-ol (Compound 8).
  • Substituents: Hydroxyl (C-3), long alkyl chain (C-9 phenylnonyl).
  • The long alkyl chain may promote hydrophobic interactions, contrasting with the compact, aromatic fluorinated group in the target compound .

Structural Complexity and Conformational Flexibility

Spiro Piperidine Derivatives
  • Example: (4-isopropoxy-3-methyl-phenyl)-[2-methyl-6-(trifluoromethyl)spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,4’-piperidine]-1’-yl]methanone.
  • Comparison : The spiro architecture introduces rigidity, constraining conformational freedom. This contrasts with the linear piperidine-phenyl structure of the target compound, which may allow greater adaptability in binding to biological targets .
(2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide
  • Substituents: Carboxamide, cyclopentylamino, multiple aromatic groups.
  • Comparison: The carboxamide group provides hydrogen-bonding capacity, which could enhance target affinity but may also increase metabolic susceptibility.

Pharmacokinetic and Physicochemical Properties

Property 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine Pyridine-Ketone Derivative Spiro Piperidine Alocasia Piperidine
Molecular Weight 229.24 g/mol ~300 g/mol (estimated) >400 g/mol ~400–500 g/mol
Polar Groups None Ketone None (rigid spiro) Hydroxyl
LogP (Predicted) Moderate (~2.5–3.5) Higher (~3.0–4.0) High (~4.0–5.0) Low (~1.5–2.5)
Metabolic Stability High (fluorine shielding) Moderate (ketone vulnerability) High (rigid structure) Low (hydroxyl oxidation)
  • Key Insights :
    • The target compound’s trifluorophenyl group balances lipophilicity and metabolic stability, making it favorable for central nervous system (CNS) applications.
    • The Alocasia-derived hydroxylated piperidines are more suited for hydrophilic environments but may require structural optimization for bioavailability .

Biological Activity

2-Methyl-6-(2,3,4-trifluorophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a trifluorophenyl group that enhances its lipophilicity, allowing for effective cell membrane penetration and interaction with various biological targets. The molecular formula is C12H12F3NC_{12}H_{12}F_3N, which contributes to its unique chemical behavior in biological systems.

The mechanism by which 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine exerts its biological effects involves interaction with specific receptors and enzymes. The trifluorophenyl moiety is believed to play a crucial role in modulating the activity of these targets, potentially leading to therapeutic effects in various conditions such as inflammation and cancer.

Antimicrobial Activity

Research indicates that 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

The compound has also been evaluated for its anticancer activity . Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the disruption of microtubule dynamics and inhibition of tubulin polymerization . For instance, derivatives similar to this compound have shown IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

Case Studies and Research Findings

  • Antihyperalgesic Activity : In vivo studies have reported that related piperidine derivatives exhibit antihyperalgesic effects in mouse models. These studies suggest that modifications to the piperidine structure can enhance analgesic properties .
  • Inflammation Models : Experimental models for asthma have shown that compounds similar to 2-Methyl-6-(2,3,4-trifluorophenyl)piperidine can significantly reduce lung inflammation, indicating potential applications in treating respiratory conditions .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis has been conducted on piperidine derivatives, revealing that specific substitutions on the piperidine ring can greatly influence biological activity. For example, introducing electron-withdrawing groups like trifluoromethyl enhances lipophilicity and biological efficacy .

Data Tables

Activity IC50 Value (µM) Model/Cell Line
Anticancer Activity1.7 - 38Various human cancer cell lines
Antimicrobial ActivityVariableSpecific bacterial strains
Antihyperalgesic EffectNot specifiedMouse models

Q & A

Q. What are the common synthetic routes for 2-methyl-6-(2,3,4-trifluorophenyl)piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis often involves palladium-catalyzed C–H activation or cross-coupling reactions. For example, fluorinated aryl groups can be introduced via direct arylation using PdCl(C₃H₅)(dppb) as a catalyst with KOAc as a base in DMA solvent, as demonstrated in analogous trifluorophenyl-pyrrole systems . Optimization includes adjusting temperature (80–120°C), solvent polarity, and stoichiometry of aryl halides to enhance yield and regioselectivity.

Q. How is the structural characterization of this compound performed, particularly for crystallographic analysis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. For ambiguous data (e.g., twinning or low resolution), OLEX2 provides integrated tools for structure solution, refinement, and validation through metrics like R-factors and electron density maps . Pre-experimentally, ensure slow crystallization (e.g., vapor diffusion) to obtain high-quality crystals.

Q. What safety protocols are recommended for handling fluorinated piperidine derivatives?

  • Methodological Answer : While specific data for this compound is limited, general protocols for fluorinated amines include:
  • Use of fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation/skin contact .
  • Neutralization of waste with dilute HCl before disposal to prevent environmental release .
  • Emergency measures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the 2,3,4-trifluorophenyl group be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic effects of fluorine substituents. Computational tools (e.g., DFT) predict reactive sites on the aryl ring, while steric effects are minimized using bulky ligands (e.g., dppb) to direct coupling to the meta position. For example, in palladium-catalyzed reactions, electron-deficient aryl bromides favor coupling at fluorine-adjacent C–H bonds, as seen in trifluorophenyl-furan systems .

Q. How can contradictions between computational models and experimental data (e.g., NMR vs. XRD) be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies include:
  • Variable-temperature NMR to probe rotational barriers of the piperidine ring.
  • DFT-based conformational analysis (e.g., using Gaussian or ORCA) to compare energy-minimized structures with XRD data .
  • Complementary techniques : IR spectroscopy for hydrogen-bonding interactions or NOESY NMR for spatial proximity validation.

Q. What strategies improve resolution in crystallographic studies of flexible piperidine derivatives?

  • Methodological Answer : For flexible backbones:
  • Cryocooling (100 K) to reduce thermal motion.
  • Co-crystallization with stabilizing agents (e.g., crown ethers) to fix conformations.
  • High-resolution data collection (synchrotron sources) paired with SHELXL’s TWIN/BASF commands to model twinning or disorder .

Q. How do fluorine substituents impact the compound’s reactivity in further functionalization?

  • Methodological Answer : Fluorine’s electron-withdrawing effect activates ortho/para positions for electrophilic substitution but deactivates the ring toward nucleophilic attack. For example, nitration or halogenation may occur at the 5-position of the trifluorophenyl group. Kinetic studies (e.g., stopped-flow UV-Vis) quantify reaction rates, while Hammett plots correlate substituent effects with reactivity .

Data Analysis and Optimization

Q. What statistical methods are used to analyze inconsistent bioactivity data across assays?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent polarity, cell line variability). Dose-response curves (IC₅₀/EC₅₀) should be normalized to controls, and outliers assessed via Grubbs’ test. Reproducibility is confirmed through interlab studies with standardized protocols .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps.
  • In-line purification : Catch-and-release strategies (e.g., scavenger resins) remove byproducts.
  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., catalyst loading, solvent ratio) identifies optimal conditions via response surface modeling .

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